Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18661150
InChI: InChI=1S/C10H10BrN3O3/c1-3-17-10(15)6-4-14-5-7(11)13-9(16-2)8(14)12-6/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C10H10BrN3O3
Molecular Weight: 300.11 g/mol

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate

CAS No.:

Cat. No.: VC18661150

Molecular Formula: C10H10BrN3O3

Molecular Weight: 300.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate -

Specification

Molecular Formula C10H10BrN3O3
Molecular Weight 300.11 g/mol
IUPAC Name ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate
Standard InChI InChI=1S/C10H10BrN3O3/c1-3-17-10(15)6-4-14-5-7(11)13-9(16-2)8(14)12-6/h4-5H,3H2,1-2H3
Standard InChI Key GZQSHGQECWDRKR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C=C(N=C(C2=N1)OC)Br

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate, with the molecular formula C11_{11}H11_{11}BrN3_{3}O3_{3} and a molecular weight of 330.14 g/mol. Its structure consists of:

  • A fused bicyclic core: imidazo[1,2-a]pyrazine.

  • Bromine at position 6 (electron-withdrawing group).

  • Methoxy (-OCH3_3) at position 8 (electron-donating group).

  • Ethyl ester (-COOEt) at position 2.

The presence of bromine and methoxy groups introduces steric and electronic effects that influence reactivity, solubility, and biological activity .

Synthetic Pathways

General Strategies for Imidazo[1,2-a]pyrazine Synthesis

While no direct synthesis of this compound is documented, analogous methods for imidazo[1,2-a]pyrazines typically involve:

  • Cyclocondensation: Reaction of 2-aminopyrazine derivatives with α-halo carbonyl compounds.

  • Bromination: Electrophilic aromatic substitution (EAS) using brominating agents like NBS or Br2_2.

  • Methoxylation: Nucleophilic substitution or copper-mediated coupling for methoxy group introduction.

A representative protocol inspired by CN103788092A involves:

  • Starting material: 2-amino-5-bromopyrazine.

  • Reaction with chloroacetaldehyde in ethanol/water under basic conditions (NaHCO3_3) to form the imidazo core.

  • Subsequent methoxylation via Buchwald-Hartwig coupling with methanol.

Table 1: Hypothetical Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (%)
Cyclocondensation40% chloroacetaldehyde, NaHCO3_3, 50°C, 12h65–72≥95
BrominationNBS, DMF, 0°C, 2h8090
MethoxylationCuI, MeOH, K2_2CO3_3, 110°C5585

Physicochemical Properties

Spectral Characterization

  • 1^1H NMR (400 MHz, CDCl3_3): Expected signals at δ 8.2–8.5 (aromatic H), 4.3–4.5 (COOCH2_2CH3_3), 3.9–4.1 (OCH3_3), and 1.3–1.5 (CH3_3).

  • MS (ESI+): m/z 330.04 [M+H]+^+.

Solubility and Stability

  • Solubility: High in polar aprotic solvents (DMF, DMSO); moderate in ethanol.

  • Stability: Sensitive to light and moisture due to bromine and ester groups.

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